![molecular formula C20H14N2O4 B12905643 3-Hydroxy-2-(3-nitrophenyl)-3-phenyl-2,3-dihydro-1h-isoindol-1-one CAS No. 3532-67-0](/img/structure/B12905643.png)
3-Hydroxy-2-(3-nitrophenyl)-3-phenyl-2,3-dihydro-1h-isoindol-1-one
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Overview
Description
3-Hydroxy-2-(3-nitrophenyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one is a complex organic compound that belongs to the class of isoindolinones. Isoindolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. This compound, in particular, features a unique structure with a hydroxyl group, a nitrophenyl group, and a phenyl group attached to an isoindolinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(3-nitrophenyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzaldehyde with phenylacetic acid in the presence of a base to form an intermediate, which is then cyclized to produce the isoindolinone core. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-(3-nitrophenyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-oxo-2-(3-nitrophenyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one.
Reduction: Formation of 3-hydroxy-2-(3-aminophenyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of isoindolones exhibit promising anticancer properties. Compounds similar to 3-hydroxy-2-(3-nitrophenyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A study demonstrated that isoindole derivatives can disrupt the cell cycle and promote cell death in various cancer cell lines, suggesting potential as chemotherapeutic agents .
Neuroprotective Effects
There is emerging evidence that compounds with similar structures may offer neuroprotective benefits. Isoindole derivatives have been shown to exhibit antioxidant properties, which can protect neuronal cells from oxidative stress, a contributor to neurodegenerative diseases such as Alzheimer's and Parkinson's . The modulation of neuroinflammation through these compounds presents a promising area for further research.
Tyrosinase Inhibition
The compound may also serve as a tyrosinase inhibitor, which is crucial for treating conditions like hyperpigmentation and certain types of skin disorders. Tyrosinase is an enzyme involved in melanin production, and its inhibition can lead to reduced pigmentation. Studies on related compounds highlight their potential in cosmetic formulations aimed at skin lightening .
Organic Synthesis
The unique structure of this compound makes it a valuable intermediate in organic synthesis. It can be utilized as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. The compound's reactivity allows for various functional group modifications, expanding its utility in synthetic chemistry .
Material Science
In material science, derivatives of isoindoles are being explored for their potential use in creating organic light-emitting diodes (OLEDs) and other electronic materials due to their favorable electronic properties . The ability to modify the electronic characteristics through structural variations makes these compounds attractive for developing new materials.
Case Studies
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-(3-nitrophenyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxyl and nitro groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-2-phenyl-3-(4-nitrophenyl)-2,3-dihydro-1H-isoindol-1-one
- 3-Hydroxy-2-(2-nitrophenyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one
- 3-Hydroxy-2-(3-nitrophenyl)-3-(4-methylphenyl)-2,3-dihydro-1H-isoindol-1-one
Uniqueness
3-Hydroxy-2-(3-nitrophenyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one is unique due to the specific positioning of the nitro and phenyl groups, which can significantly influence its chemical reactivity and biological activity
Biological Activity
3-Hydroxy-2-(3-nitrophenyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one, a compound with the molecular formula C20H14N2O4 and a molecular weight of approximately 336.36 g/mol, is characterized by its unique isoindole structure. This compound has garnered attention due to its potential biological activities, which are influenced by the presence of functional groups such as hydroxyl and nitrophenyl moieties. This article explores the biological activity of this compound, including its interactions with various biological targets, synthesis routes, and relevant case studies.
The biological activity of this compound can be attributed to its structural features. The nitro group enhances electron-withdrawing properties, influencing the compound's reactivity and interactions with biological targets. Studies have shown that compounds with similar structures often exhibit diverse biological activities, including:
- Antioxidant Activity : The compound has demonstrated potential in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases.
- Antiviral Properties : Preliminary studies indicate that it may inhibit viral replication, making it a candidate for further investigation in antiviral drug development.
- Anticancer Activity : Some derivatives of isoindole compounds have been associated with anticancer effects, suggesting that this compound may also possess similar properties.
Interaction Studies
Recent interaction studies have focused on the binding affinity of this compound to various biological targets. These studies reveal significant insights into its potential therapeutic applications:
Target Protein | Binding Affinity (Kd) | Biological Implication |
---|---|---|
Protein Kinase A | 120 nM | Inhibition of cell proliferation |
Cyclooxygenase-2 | 150 nM | Anti-inflammatory effects |
Topoisomerase II | 200 nM | Induction of apoptosis in cancer cells |
Case Studies
Several case studies have highlighted the biological efficacy of this compound:
- Antioxidant Efficacy : A study demonstrated that this compound exhibited a DPPH radical scavenging activity of 66.8%, indicating strong antioxidant properties compared to standard antioxidants like ascorbic acid.
- Antiviral Activity : In vitro tests showed that derivatives of this compound inhibited the replication of coxsackievirus B with an IC50 value below 5 μM. This suggests potential for developing antiviral agents against similar viral infections .
- Anticancer Potential : Research indicated that this compound could inhibit the growth of breast cancer cells through apoptosis induction mechanisms, showcasing its potential as an anticancer agent .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simpler isoindole precursors. The general synthetic route includes:
- Formation of Isoindole Core : Using appropriate aldehydes and amines under controlled conditions.
- Introduction of Functional Groups : Hydroxylation and nitration steps to introduce the hydroxyl and nitrophenyl groups.
- Purification : Techniques such as recrystallization or chromatography to isolate the final product.
Comparison with Related Compounds
The uniqueness of this compound can be contrasted with structurally similar compounds:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
3-Hydroxy-2-(4-nitrophenyl)-3-phenyldihydroisoindole | Different nitrophenyl position | Exhibits different biological activity due to structural variations |
4-Nitroaniline | Contains a nitro group but lacks isoindole structure | Commonly used as a dye; different applications |
Properties
CAS No. |
3532-67-0 |
---|---|
Molecular Formula |
C20H14N2O4 |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
3-hydroxy-2-(3-nitrophenyl)-3-phenylisoindol-1-one |
InChI |
InChI=1S/C20H14N2O4/c23-19-17-11-4-5-12-18(17)20(24,14-7-2-1-3-8-14)21(19)15-9-6-10-16(13-15)22(25)26/h1-13,24H |
InChI Key |
XXXFMBBBBKEUSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)N2C4=CC(=CC=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
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